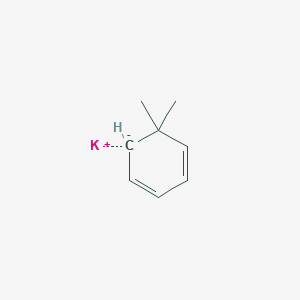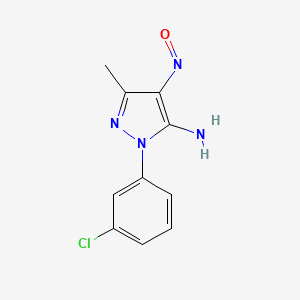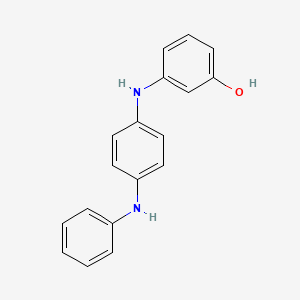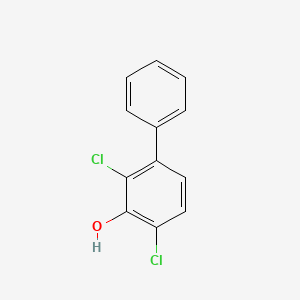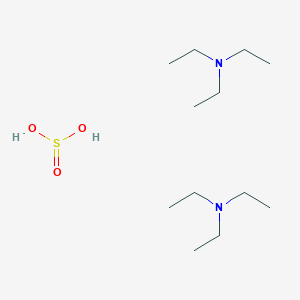
1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- is a complex organic compound belonging to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with cyano, oxo, and diphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1(6H)-pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- typically involves the reaction of pyridazine ester with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with substituted aldehydes to yield the final product . The reaction conditions often include the use of ethanol as a solvent and heating under reflux to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1(6H)-pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects . The molecular pathways involved include the modulation of glucose levels and potential anti-inflammatory effects .
Comparación Con Compuestos Similares
Pyridazine-acetohydrazides: These compounds share a similar pyridazine core and have been studied for their biological activities.
Pyridazine esters: These are precursors in the synthesis of 1(6H)-pyridazinepropanoic acid derivatives.
Diphenylpyridazines: Compounds with diphenyl groups attached to the pyridazine ring, similar to the target compound.
Uniqueness: 1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
82232-66-4 |
|---|---|
Fórmula molecular |
C20H15N3O3 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
3-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)propanoic acid |
InChI |
InChI=1S/C20H15N3O3/c21-13-16-18(14-7-3-1-4-8-14)19(15-9-5-2-6-10-15)22-23(20(16)26)12-11-17(24)25/h1-10H,11-12H2,(H,24,25) |
Clave InChI |
BSTGBPNGQOADOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CCC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


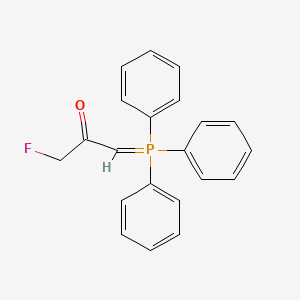
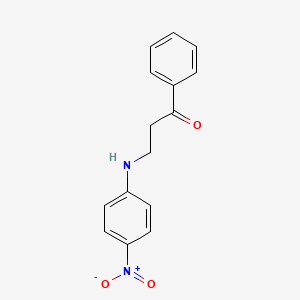
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
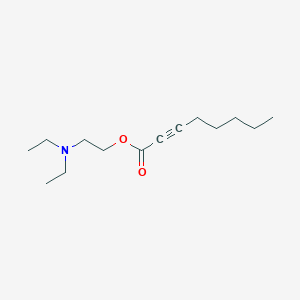
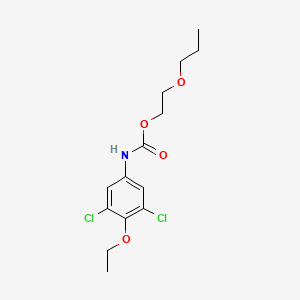

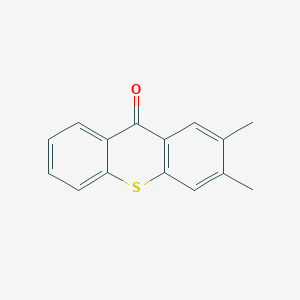
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
